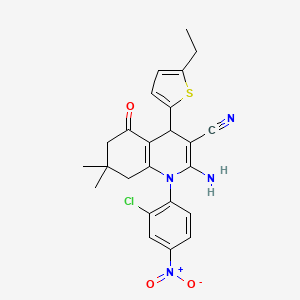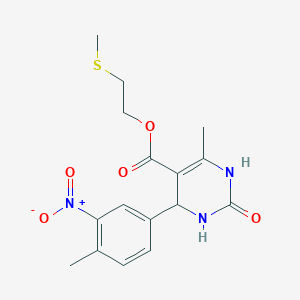
3-(5-Bromothiophen-2-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-(5-Bromo-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico que ha despertado interés en diversos campos de la investigación científica. Este compuesto presenta una porción de bromotiofeno, un grupo hidroxibencilideno y una estructura de pirazolcarbohidrazida, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 3-(5-Bromo-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-5-carbohidrazida típicamente involucra múltiples pasos. Un método común comienza con la bromación del tiofeno para obtener 5-bromotiofeno. Este intermedio se somete luego a una serie de reacciones para introducir las funcionalidades de pirazol y carbohidrazida. El paso final involucra la condensación del compuesto resultante con 4-hidroxibenzaldehído en condiciones específicas para producir el compuesto objetivo.
Métodos de producción industrial
Si bien los métodos detallados de producción industrial no están fácilmente disponibles, la síntesis de este compuesto a escala industrial probablemente implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-(5-Bromo-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-5-carbohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Sustitución: El átomo de bromo en el anillo de tiofeno se puede sustituir por otros grupos mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican temperaturas controladas, solventes específicos y, a veces, catalizadores para mejorar las tasas de reacción y la selectividad.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir una amplia gama de grupos funcionales, lo que lleva a diversos derivados del compuesto original.
Aplicaciones Científicas De Investigación
La 3-(5-Bromo-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: La estructura única del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos y desarrollo de fármacos.
Industria: La reactividad y versatilidad del compuesto lo hacen valioso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual la 3-(5-Bromo-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-5-carbohidrazida ejerce sus efectos depende de su aplicación específica. En química medicinal, por ejemplo, el compuesto puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad mediante interacciones de unión. Las vías involucradas podrían incluir la inhibición o activación de procesos bioquímicos específicos, lo que lleva a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(5-Bromo-2-tienil)-N’-(4-metoxibencilideno)-1H-pirazol-5-carbohidrazida
- 3-(5-Cloro-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-5-carbohidrazida
- 3-(5-Bromo-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-4-carbohidrazida
Singularidad
Lo que distingue a la 3-(5-Bromo-2-tienil)-N’-(4-hidroxibencilideno)-1H-pirazol-5-carbohidrazida de compuestos similares es su combinación específica de grupos funcionales, que confieren reactividad única y aplicaciones potenciales. La presencia de la porción de bromotiofeno, en particular, permite reacciones de sustitución específicas que pueden no ser posibles con otros derivados halogenados.
Propiedades
Número CAS |
303095-25-2 |
|---|---|
Fórmula molecular |
C15H11BrN4O2S |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
5-(5-bromothiophen-2-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H11BrN4O2S/c16-14-6-5-13(23-14)11-7-12(19-18-11)15(22)20-17-8-9-1-3-10(21)4-2-9/h1-8,21H,(H,18,19)(H,20,22)/b17-8+ |
Clave InChI |
NNTOHHYGYGZDBH-CAOOACKPSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-methoxyphenyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B11639530.png)
![2-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B11639536.png)
![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
![3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639549.png)
![N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11639550.png)
![5-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-hydrazono]-2-thioxo-dihydro-pyrimidine-4,6-dione](/img/structure/B11639555.png)


![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

